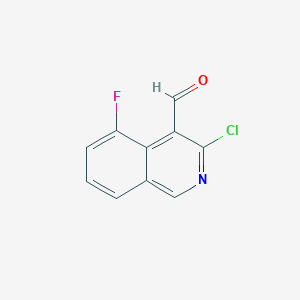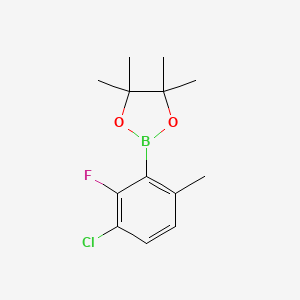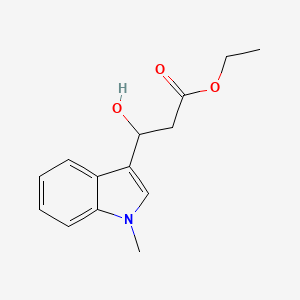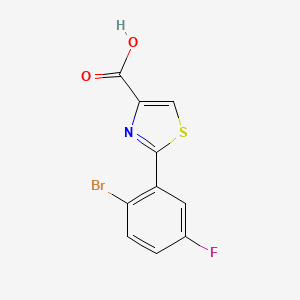
2-Bromo-1-(6-chloropyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(6-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-chloropyridin-2-yl)ethanone typically involves the bromination of 1-(6-chloropyridin-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can lead to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(6-chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-1-(6-chloropyridin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(6-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modulation of their activity . The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-chloropyridine: Similar structure but lacks the ethanone group, making it less reactive in certain chemical reactions.
2-Bromo-1-(2-chloropyridin-4-yl)ethanone: Similar structure but with the chlorine atom at a different position, leading to different reactivity and biological activity.
5-Bromo-6-chloropyridin-2-amine: Contains an amine group instead of an ethanone group, resulting in different chemical properties and applications.
Uniqueness
2-Bromo-1-(6-chloropyridin-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The ethanone group also allows for further functionalization, making it a versatile intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C7H5BrClNO |
|---|---|
Peso molecular |
234.48 g/mol |
Nombre IUPAC |
2-bromo-1-(6-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 |
Clave InChI |
WULVQPCCJIIRKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Cl)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















